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Compound of Interest

Compound Name: TP-16

Cat. No.: B12426746

The protein pl6, also referred to as TP16, is a crucial tumor suppressor that functions by
inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK®6).[1][2] Measuring the binding
affinity of p16 to these kinases is fundamental to understanding its role in cell cycle regulation
and its inactivation in various cancers.

Signaling Pathway

The p16 protein is a key regulator of the G1 to S phase transition in the cell cycle. In the
absence of mitogenic signals, p16 binds to CDK4 and CDK®6, preventing them from forming
active complexes with cyclin D. This keeps the Retinoblastoma (Rb) protein in its
hypophosphorylated, active state, where it binds to the E2F transcription factor, repressing the
transcription of genes required for S-phase entry.
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Caption: The p16-CDK4/6-Rb signaling pathway in cell cycle regulation.

Quantitative Data for p16-CDK Binding Affinity

The binding affinity between p16 and its binding partners, CDK4 and CDK®6, can be quantified

using various biophysical techniques. The equilibrium dissociation constant (Kd) is a common

measure of this affinity, with a lower Kd value indicating a stronger binding interaction.
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Interacting Molecules Technique Reported Affinity (Kd)
Isothermal Titration
pl6 - CDK6 _ ~20 nM
Calorimetry (ITC)
~90 nM (for CDK4 binding to
Surface Plasmon Resonance Cdc37, a co-chaperone,
pl6 - CDK4

(SPR)

indicating the range of affinities
for CDK4 interactions)[3]

pl6 nanobodies - p16

Surface Plasmon Resonance
(SPR)

11-42nM

pl16 nanobodies - p16

Isothermal Titration
Calorimetry (ITC)

130 - 240 nM

Note: Specific Kd values for the direct interaction between p16 and CDK4/6 can vary

depending on the experimental conditions and constructs used.

Experimental Protocols for Measuring p16-CDK Binding

Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (AH).[4][5][6]

Obijective: To determine the thermodynamic parameters of p16 binding to CDKG6.

Materials:

Purified recombinant human p16 protein

Purified recombinant human CDK®6 protein

ITC instrument (e.g., MicroCal iTC200)

Syringe and sample cell for ITC

ITC buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM DTT)
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Procedure:
e Sample Preparation:

o Dialyze both p16 and CDKG6 proteins extensively against the ITC buffer to ensure buffer
matching.

o Determine the protein concentrations accurately using a reliable method (e.g., BCA assay
or UV-Vis spectroscopy).

o Prepare the p16 solution to a final concentration of 100-200 puM (in the syringe) and the
CDKG®6 solution to a final concentration of 10-20 puM (in the sample cell).

e Instrument Setup:
o Set the experimental temperature (e.g., 25°C).
o Set the stirring speed (e.g., 750 rpm).
o Set the injection parameters (e.g., 19 injections of 2 uL each, with a 150-second spacing).
e Titration:
o Load the CDKG6 solution into the sample cell and the p16 solution into the syringe.
o Perform a control titration by injecting p16 into the buffer to determine the heat of dilution.
o Perform the main titration by injecting p16 into the CDK®6 solution.
o Data Analysis:
o Subtract the heat of dilution from the main titration data.

o Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to
determine the Kd, n, and AH.

SPR is a label-free technique that measures binding events in real-time by detecting changes
in the refractive index at the surface of a sensor chip.[7]
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Obijective: To determine the kinetics (kon and koff) and affinity (Kd) of p16 binding to CDK4.

Materials:

e SPRinstrument (e.g., Biacore)

e Sensor chip (e.g., CM5 chip)

» Amine coupling kit (EDC, NHS, ethanolamine)

 Purified recombinant human p16 protein (ligand)

» Purified recombinant human CDK4 protein (analyte)

e SPR running buffer (e.g., HBS-EP+ buffer)

Procedure:

e Ligand Immobilization:

o Activate the sensor chip surface using a mixture of EDC and NHS.

o Inject the p16 solution (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5)
over the activated surface to immobilize it via amine coupling.

o Deactivate any remaining active sites with ethanolamine.

e Analyte Binding:

o Prepare a series of dilutions of the CDK4 protein in the running buffer (e.g., ranging from 1
nM to 1 uM).

o Inject the CDK4 solutions over the immobilized p16 surface at a constant flow rate.

o Monitor the association phase in real-time.

o After the association phase, flow the running buffer over the surface to monitor the
dissociation phase.
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o Data Analysis:
o Generate sensorgrams showing the change in response units (RU) over time.

o Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir
binding model) to determine the association rate constant (kon), the dissociation rate
constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Section 2: TP-16 (EP4 Antagonist) Binding Affinity

TP-16 is identified as a novel and selective antagonist for the E-type prostanoid receptor 4
(EP4).]8] The EP4 receptor is a G protein-coupled receptor (GPCR) involved in various
physiological processes, including inflammation and pain.[9] Measuring the binding affinity of
TP-16 to the EP4 receptor is crucial for its development as a therapeutic agent.

Signaling Pathway

The EP4 receptor is primarily coupled to the Gs alpha subunit (Gas), which activates adenylyl
cyclase, leading to an increase in intracellular cyclic AMP (CAMP).[9][10] cAMP then activates
Protein Kinase A (PKA), which phosphorylates downstream targets. The EP4 receptor can also
couple to other signaling pathways, such as the Gai and (-arrestin pathways.[10][11]
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Caption: The EP4 receptor signaling pathway and the inhibitory action of TP-16.

Quantitative Data for TP-16 Binding Affinity
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The binding affinity of TP-16 and other ligands to the EP4 receptor is often reported as an IC50
value, which is the concentration of the competing ligand that displaces 50% of the specific
binding of a radiolabeled ligand.

Compound Assay Type Reported Affinity
TP-16 Not specified in snippet IC50 = 2.1 nM][8]
Prostaglandin E2 Radioligand Binding Assay IC50 = 0.38 nM[1]
GW 627368X cAMP Functional Assay IC50 =270 nM[12]

Experimental Protocols for Measuring EP4 Antagonist
Binding Affinity
This is a competitive binding assay that measures the ability of an unlabeled compound (TP-

16) to compete with a radiolabeled ligand (e.g., [3H]PGE2) for binding to the EP4 receptor.[1]
[13]

Objective: To determine the IC50 and Ki of TP-16 for the human EP4 receptor.

Materials:

Cell membranes prepared from cells expressing the human EP4 receptor

[3H]Prostaglandin E2 ([3H]PGE2) as the radioligand

Unlabeled TP-16

Unlabeled PGE2 for determining non-specific binding

Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgCI2, 1 mM EDTA)

96-well filter plates

Scintillation cocktail and a scintillation counter

Procedure:
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e Assay Setup:

o In a 96-well plate, add the binding buffer, EP4-expressing cell membranes, and [3H]JPGE2
at a concentration near its Kd (e.g., 0.5 nM).

o Add increasing concentrations of unlabeled TP-16 to the wells.

o For determining non-specific binding, add a high concentration of unlabeled PGE2 (e.g.,
10 uM) to a set of wells.

e |ncubation:

o Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow
the binding to reach equilibrium.

o Separation and Detection:

o Rapidly filter the contents of the wells through the filter plate to separate the membrane-
bound radioligand from the unbound radioligand.

o Wash the filters with ice-cold binding buffer.

o Add scintillation cocktail to the filters and count the radioactivity using a scintillation
counter.

e Data Analysis:
o Plot the percentage of specific binding against the logarithm of the TP-16 concentration.
o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

This cell-based assay measures the ability of an antagonist to block the agonist-induced
production of cAMP.[12][14]
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Objective: To determine the functional potency of TP-16 as an EP4 receptor antagonist.

Materials:

A cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)

PGE2 as the agonist

TP-16 as the antagonist

A commercial cCAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Cell culture medium and reagents
Procedure:
e Cell Culture:

o Culture the EP4-expressing cells in appropriate media until they reach the desired
confluency.

e Assay:
o Seed the cells into a 96-well plate and allow them to attach.

o Pre-incubate the cells with increasing concentrations of TP-16 for a defined period (e.g.,
15-30 minutes).

o Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration)
for another defined period (e.g., 10-15 minutes).

¢ CAMP Measurement:

o Lyse the cells and measure the intracellular cAMP levels according to the instructions of
the chosen cAMP assay Kkit.

o Data Analysis:

o Plot the cAMP levels against the logarithm of the TP-16 concentration.
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o Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
represents the concentration of the antagonist that inhibits 50% of the agonist-induced
CcAMP production.

Section 3: Tricyclic Pyrone (TP) Compounds
Binding to Amyloid-f3

A class of tricyclic pyrone (TP) compounds, such as CP2 and TP70, are being investigated as
potential therapeutics for Alzheimer's disease.[15][16][17][18] These molecules have been
shown to bind to amyloid-f3 (Ap) oligomers and fibrils, thereby inhibiting their aggregation and
toxicity.

Experimental Workflow for Measuring TP-AB Binding

The binding of small molecules like TP compounds to AR aggregates can be characterized
using a variety of biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful tool
for this purpose.
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Caption: Experimental workflow for measuring the binding of TP compounds to ApB.

Quantitative Data for TP Compound Binding to A

While specific Kd values for the interaction between TP compounds and A are not readily
available in the provided search results, techniques like SPR have been used to demonstrate
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direct binding.[15][19] For other small molecules binding to AR, Kd values can be in the
micromolar range.[20]

Interacting Molecules Technique Reported Finding

CP2 (TP compound) - Ap42 Surface Plasmon Resonance Direct binding observed[15]
oligomer (SPR) [19]

Various antibodies - AB40 Surface Plasmon Resonance Kd values in the range of 22.3
monomer (SPR) - 512 nM[21]

Various antibodies - AB40 Surface Plasmon Resonance Kd value of 1.5 nM for a
fibrils (SPR) plague-binding antibody[21]

Experimental Protocol for Measuring TP-A Binding
using SPR

Objective: To confirm and characterize the binding of a TP compound to Ap oligomers.
Materials:

e SPR instrument and sensor chips

e Recombinant AB1-42 peptide

» Buffers for AB oligomer preparation (e.g., F12 medium)

e TP compound of interest

e SPR running buffer (e.g., PBS with 0.005% Tween 20)

o Antibody for AB oligomer capture (optional, e.g., A11 antibody)

Procedure:

e AP Oligomer Preparation:

o Prepare AP oligomers by incubating the AB1-42 peptide in an appropriate buffer (e.g., F12
medium) at 4°C for 24 hours.
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o Characterize the oligomer preparation using techniques like atomic force microscopy
(AFM) or dynamic light scattering (DLS).

e Sensor Chip Preparation (Capture Method):

o Immobilize an anti-Ap oligomer antibody (e.g., A11) onto the sensor chip surface using
amine coupling.

o Inject the prepared AB oligomer solution over the antibody-coated surface to capture the
oligomers.

e Binding Measurement:

o Prepare a series of dilutions of the TP compound in the running buffer.

o Inject the TP compound solutions over the captured AB oligomers.

o Monitor the association and dissociation phases in real-time.

o Data Analysis:

o Generate sensorgrams for each concentration of the TP compound.

o Analyze the data to determine if binding occurs. If sufficient signal is obtained, fit the data
to a suitable binding model to estimate the binding affinity (Kd). Due to the heterogeneous
nature of AP oligomers, a simple 1:1 binding model may not always be appropriate, and
steady-state affinity analysis might be more suitable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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